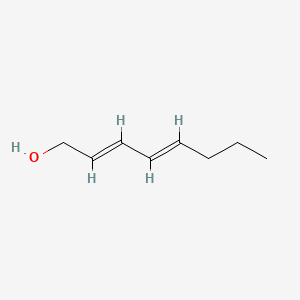
2-(3-tert-butylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-tert-Butylphenyl)ethan-1-ol is an organic compound with the molecular formula C12H18O It is a type of alcohol that features a tert-butyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butylphenyl)ethan-1-ol typically involves the alkylation of a phenyl ring followed by reduction. One common method is the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-tert-butylbenzene. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-tert-Butylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: 2-(3-tert-Butylphenyl)ethanal or 2-(3-tert-Butylphenyl)ethanoic acid.
Reduction: 2-(3-tert-Butylphenyl)ethane.
Substitution: 2-(3-tert-Butyl-4-nitrophenyl)ethan-1-ol or 2-(3-tert-Butyl-4-bromophenyl)ethan-1-ol.
Scientific Research Applications
2-(3-tert-Butylphenyl)ethan-1-ol is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the interaction of alcohols with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: As a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-tert-butylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)ethan-1-ol
- 2-(3-tert-Butylphenyl)ethan-2-ol
- 2-(3-tert-Butylphenyl)propan-1-ol
Uniqueness
2-(3-tert-Butylphenyl)ethan-1-ol is unique due to the position of the tert-butyl group on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, solubility, and reactivity patterns, making it valuable for specific applications.
Properties
CAS No. |
935863-65-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



